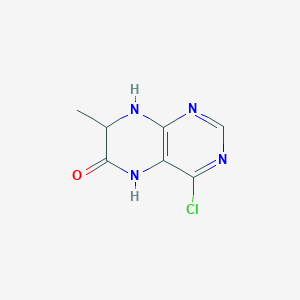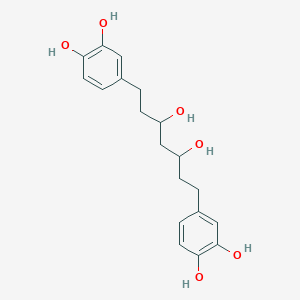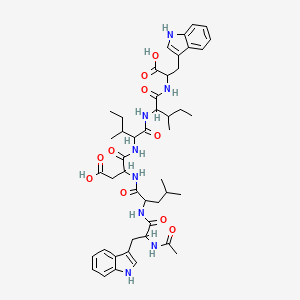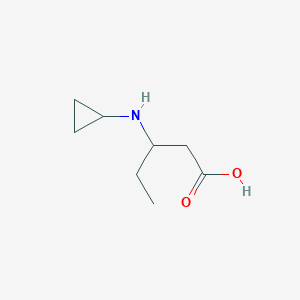![molecular formula C39H48O9 B12307288 [17-acetyloxy-4-ethoxy-8-(furan-3-yl)-12-hydroxy-1,9,11,16-tetramethyl-5,14-dioxapentacyclo[11.6.1.02,11.06,10.016,20]icos-9-en-19-yl] (E)-3-phenylprop-2-enoate](/img/structure/B12307288.png)
[17-acetyloxy-4-ethoxy-8-(furan-3-yl)-12-hydroxy-1,9,11,16-tetramethyl-5,14-dioxapentacyclo[11.6.1.02,11.06,10.016,20]icos-9-en-19-yl] (E)-3-phenylprop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(E)-3-phénylprop-2-énoate de [17-acétyloxy-4-éthoxy-8-(furan-3-yl)-12-hydroxy-1,9,11,16-tétraméthyl-5,14-dioxapentacyclo[116102,1106,10016,20]icos-9-én-19-yl]] est un composé organique complexe présentant une structure unique qui combine plusieurs groupes fonctionnels, notamment acétyloxy, éthoxy, furane, hydroxy et phénylprop-2-énoate
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de [(E)-3-phénylprop-2-énoate de [17-acétyloxy-4-éthoxy-8-(furan-3-yl)-12-hydroxy-1,9,11,16-tétraméthyl-5,14-dioxapentacyclo[11.6.1.02,11.06,10.016,20]icos-9-én-19-yl]] implique plusieurs étapes, chacune nécessitant des réactifs et des conditions spécifiques. L'approche générale comprend :
Formation de la structure de base : Cette étape implique la construction du noyau pentacyclique par une série de réactions de cyclisation.
Modifications des groupes fonctionnels : Introduction des groupes acétyloxy, éthoxy et hydroxy par des réactions de fonctionnalisation sélective.
Fixation des groupes furane et phénylprop-2-énoate : Ces groupes sont introduits par des réactions de couplage, souvent en utilisant des techniques de couplage croisé catalysées par le palladium.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement une optimisation de la voie de synthèse afin de maximiser le rendement et de minimiser les coûts. Cela pourrait inclure l'utilisation de réacteurs à écoulement continu pour certaines étapes, ainsi que le développement de catalyseurs et de réactifs plus efficaces.
Analyse Des Réactions Chimiques
Types de réactions
[(E)-3-phénylprop-2-énoate de [17-acétyloxy-4-éthoxy-8-(furan-3-yl)-12-hydroxy-1,9,11,16-tétraméthyl-5,14-dioxapentacyclo[11.6.1.02,11.06,10.016,20]icos-9-én-19-yl]] peut subir divers types de réactions chimiques, notamment :
Oxydation : Le groupe hydroxy peut être oxydé en cétone ou en aldéhyde.
Réduction : Le groupe phénylprop-2-énoate peut être réduit en phénylpropanoate.
Substitution : Les groupes acétyloxy et éthoxy peuvent être substitués par d'autres groupes fonctionnels.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Les agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont généralement utilisés.
Substitution : Les réactions de substitution nucléophile peuvent être réalisées en utilisant des réactifs comme l'hydroxyde de sodium (NaOH) ou le tert-butylate de potassium (KOtBu).
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation du groupe hydroxy conduirait à une cétone ou à un aldéhyde, tandis que la réduction du groupe phénylprop-2-énoate conduirait à un phénylpropanoate.
Applications De Recherche Scientifique
Chimie
En chimie, ce composé peut être utilisé comme élément constitutif pour la synthèse de molécules plus complexes. Sa structure unique permet d'explorer de nouvelles voies et de nouveaux mécanismes réactionnels.
Biologie
En biologie, l'activité biologique potentielle du composé en fait un candidat pour le développement de médicaments. Ses multiples groupes fonctionnels peuvent interagir avec diverses cibles biologiques, ce qui peut entraîner des effets thérapeutiques potentiels.
Médecine
En médecine, le composé pourrait être étudié pour son potentiel en tant qu'agent anti-inflammatoire, anticancéreux ou antimicrobien. Sa structure complexe peut lui permettre d'interagir avec plusieurs cibles moléculaires, améliorant ainsi son potentiel thérapeutique.
Industrie
Dans l'industrie, le composé pourrait être utilisé dans le développement de nouveaux matériaux aux propriétés uniques. Ses multiples groupes fonctionnels peuvent permettre la création de polymères ou d'autres matériaux présentant des caractéristiques spécifiques.
Mécanisme d'action
Le mécanisme d'action de [(E)-3-phénylprop-2-énoate de [17-acétyloxy-4-éthoxy-8-(furan-3-yl)-12-hydroxy-1,9,11,16-tétraméthyl-5,14-dioxapentacyclo[11.6.1.02,11.06,10.016,20]icos-9-én-19-yl]] implique son interaction avec diverses cibles moléculaires. Les multiples groupes fonctionnels du composé lui permettent de se lier à différentes enzymes, récepteurs ou autres protéines, modulant ainsi leur activité. Cela peut entraîner divers effets biologiques, tels que l'inhibition de l'activité enzymatique, la modulation de la signalisation des récepteurs ou la perturbation des interactions protéine-protéine.
Mécanisme D'action
The mechanism of action of [17-acetyloxy-4-ethoxy-8-(furan-3-yl)-12-hydroxy-1,9,11,16-tetramethyl-5,14-dioxapentacyclo[11.6.1.02,11.06,10.016,20]icos-9-en-19-yl] (E)-3-phenylprop-2-enoate involves its interaction with various molecular targets. The compound’s multiple functional groups allow it to bind to different enzymes, receptors, or other proteins, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity, modulation of receptor signaling, or disruption of protein-protein interactions.
Comparaison Avec Des Composés Similaires
Composés similaires
Unicité
Ce qui distingue [(E)-3-phénylprop-2-énoate de [17-acétyloxy-4-éthoxy-8-(furan-3-yl)-12-hydroxy-1,9,11,16-tétraméthyl-5,14-dioxapentacyclo[11.6.1.02,11.06,10.016,20]icos-9-én-19-yl]] de ces composés similaires est sa structure pentacyclique complexe et la présence de plusieurs groupes fonctionnels. Cette combinaison unique permet un éventail plus large de réactions chimiques et d'activités biologiques potentielles, ce qui en fait un composé précieux pour la recherche et le développement.
Propriétés
Formule moléculaire |
C39H48O9 |
|---|---|
Poids moléculaire |
660.8 g/mol |
Nom IUPAC |
[17-acetyloxy-4-ethoxy-8-(furan-3-yl)-12-hydroxy-1,9,11,16-tetramethyl-5,14-dioxapentacyclo[11.6.1.02,11.06,10.016,20]icos-9-en-19-yl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C39H48O9/c1-7-44-32-18-28-38(5)30(48-31(41)14-13-24-11-9-8-10-12-24)19-29(46-23(3)40)37(4)21-45-34(35(37)38)36(42)39(28,6)33-22(2)26(17-27(33)47-32)25-15-16-43-20-25/h8-16,20,26-30,32,34-36,42H,7,17-19,21H2,1-6H3/b14-13+ |
Clé InChI |
FZGSUBLWWNCYEU-BUHFOSPRSA-N |
SMILES isomérique |
CCOC1CC2C3(C(CC(C4(C3C(C(C2(C5=C(C(CC5O1)C6=COC=C6)C)C)O)OC4)C)OC(=O)C)OC(=O)/C=C/C7=CC=CC=C7)C |
SMILES canonique |
CCOC1CC2C3(C(CC(C4(C3C(C(C2(C5=C(C(CC5O1)C6=COC=C6)C)C)O)OC4)C)OC(=O)C)OC(=O)C=CC7=CC=CC=C7)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


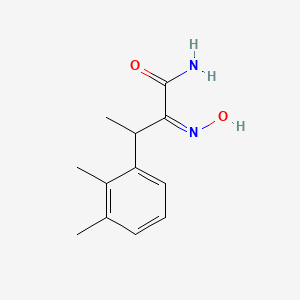
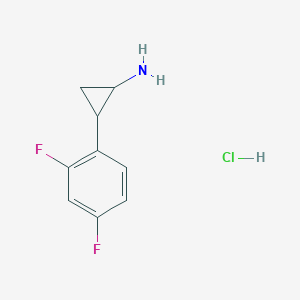
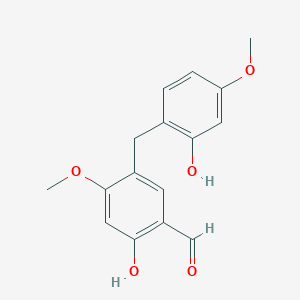
![6-(4-Methylpiperidin-4-yl)thieno[2,3-b]pyrazine dihydrochloride](/img/structure/B12307217.png)
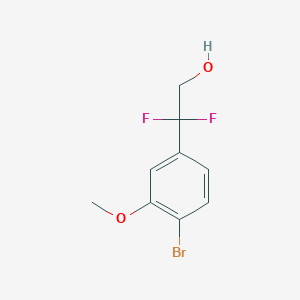
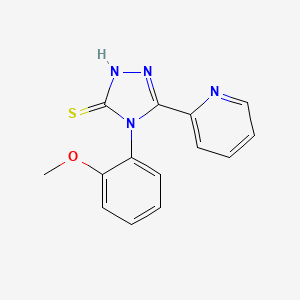
![Hexabromo-O6-corona[3]arene[3]tetrazine](/img/structure/B12307231.png)

![rac-tert-butyl N-[(3R,4S)-4-(cyclopropylmethyl)pyrrolidin-3-yl]carbamate](/img/structure/B12307241.png)
